(4-(Methoxymethyl)phenyl)methanamine
Overview
Description
(4-(Methoxymethyl)phenyl)methanamine, also known by its CAS number 132719-05-2, is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is characterized by a phenyl ring substituted with a methoxymethyl group and an amine group attached to the benzene ring.
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyphenethylamine have been reported to inhibit monoamine oxidase , which plays a crucial role in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Mode of Action
Based on the properties of similar compounds, it may interact with its target by inhibiting the enzymatic activity, leading to an increase in the levels of certain neurotransmitters in the brain .
Biochemical Pathways
If it indeed inhibits monoamine oxidase like its similar compounds, it would affect the metabolic pathways of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Pharmacokinetics
Similar compounds like methenamine have been reported to produce antibacterial activity in the urine within half an hour of ingestion . This suggests that (4-(Methoxymethyl)phenyl)methanamine might also be rapidly absorbed and distributed in the body.
Result of Action
If it acts similarly to 4-methoxyphenethylamine, it could potentially lead to an increase in the levels of certain neurotransmitters in the brain, which could have various physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethyl)phenyl)methanamine typically involves the reaction of 4-(Methoxymethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxymethyl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(4-(Methoxymethyl)phenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)methanamine: Similar structure but lacks the methoxymethyl group.
(4-Methoxyphenyl)methanamine: Similar structure but lacks the methoxymethyl group on the benzene ring.
Uniqueness
(4-(Methoxymethyl)phenyl)methanamine is unique due to the presence of both the methoxymethyl and amine groups on the phenyl ring, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
[4-(methoxymethyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODLUZCGKXCOGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588548 | |
Record name | 1-[4-(Methoxymethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132719-05-2 | |
Record name | 4-(Methoxymethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132719-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Methoxymethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(methoxymethyl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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